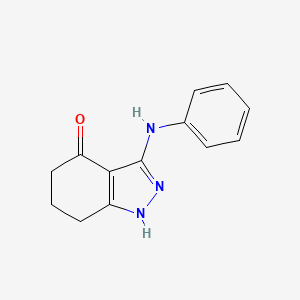

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

描述

3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a bicyclic heterocyclic compound featuring a partially saturated indazole core substituted with a phenylamino group at the 3-position. The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets such as kinases and enzymes .

属性

IUPAC Name |

3-anilino-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLNVRZPMNCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545489 | |

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105543-87-1 | |

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclohexanone Intermediate Condensation

Key Reaction Pathway

The synthesis begins with substituted cyclohexanone derivatives, which undergo condensation with phenylhydrazine or its analogs. For example:

- Step 1 : Formation of a diketocyclohexanone intermediate (e.g., 4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl bis(ethan-1-one)) via aldol condensation of acetylacetone and heteroaromatic aldehydes in dimethylsulfoxide (DMSO) with piperidine as a base.

- Step 2 : Reaction with phenylhydrazine hydrochloride in acidic methanol under reflux to form the indazole core.

Experimental Conditions

| Parameter | Details |

|---|---|

| Solvent | Methanol or ethanol |

| Catalyst | HCl or NaOH (for acid/base-mediated cyclization) |

| Temperature | Reflux (60–80°C) |

| Yield | 65–99% (depending on substituents) |

Hydrazine-Mediated Cyclization

Procedure

A mixture of 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) (1 mmol) and phenylhydrazine (2.1 equiv.) in methanol is refluxed for 5–24 hours. The reaction is monitored by TLC, quenched with ice-cold water, and filtered to isolate the product.

Characterization Data

- Molecular Formula : C₁₃H₁₃N₃O.

- Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 10.78 (s, 1H, NH), 7.46–7.03 (m, 3H, aromatic), 2.35 (d, J = 13.8 Hz, 1H), 1.89 (s, 6H, CH₃).

- FTIR : Peaks at 3346 cm⁻¹ (N-H stretch), 1693 cm⁻¹ (C=O).

Alternative Route via Spirocyclic Precursors

Synthesis from 1,4-Dioxaspiro[4.5]decan-8-one

- Acylation : Treat 1,4-dioxaspiro[4.5]decan-8-one with diethyloxalate using LDA at −78°C to form a diketone intermediate.

- Cyclization : React with propylhydrazine to yield tetrahydroindazole derivatives.

- Deprotection : Remove ketal groups with 3N HCl.

Key Advantages

Metal-Free C–H Amination

Methodology

Arylhydrazones are treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA) to induce intramolecular C–H amination, forming the indazole ring without metal catalysts.

Optimized Conditions

| Parameter | Details |

|---|---|

| Oxidant | PIFA (1.2 equiv.) |

| Solvent | Dichloroethane (DCE) |

| Yield | 72–85% |

Crystallization and Purification

Recrystallization Protocol

- Dissolve crude product in ethanol.

- Add NaOH to induce precipitation.

- Filter and recrystallize from ethanol to obtain colorless crystals (m.p. 172–184°C).

Purity

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Cyclohexanone Route | 65–99 | Scalable, high yield | Requires acidic conditions |

| Spirocyclic Route | 70–82 | Regioselective | Multi-step synthesis |

| Metal-Free Amination | 72–85 | No metal catalysts | Limited substrate scope |

Applications and Derivatives

The compound serves as a precursor for bioactive derivatives, including:

- Anticancer agents : Modifications at the phenylamino group enhance DNA gyrase inhibition (binding energy: −7.0 kcal/mol).

- Sigma-2 receptor ligands : Tetrahydroindazole analogs show promise in CNS disorder therapeutics.

化学反应分析

Types of Reactions

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

科学研究应用

1. Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one. For instance, derivatives of indazole compounds have shown promising antibacterial effects against various strains of bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications in the phenyl group can enhance antimicrobial efficacy .

2. Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of specific functional groups that can scavenge free radicals .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. Some studies suggest that it may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent . The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Raval et al., a series of indazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Assessment

A recent investigation assessed the antioxidant capabilities of various indazole derivatives, including this compound. The study employed DPPH radical scavenging assays to quantify antioxidant activity and found that certain derivatives significantly outperformed standard antioxidants .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Quinazolinone derivatives |

| Antioxidant Activity | Moderate scavenging ability | Other indazole derivatives |

| Anticancer Potential | Inhibits specific kinases | Various heterocyclic compounds |

| Synthesis Complexity | Multi-step synthesis required | Simpler derivatives available |

作用机制

The mechanism of action of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .

相似化合物的比较

Substituent Variations

- 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2288709-09-9): This compound replaces the phenylamino group with a 4-cyclopropylphenyl moiety. The cyclopropyl group may enhance metabolic stability compared to the phenylamino group due to reduced susceptibility to oxidative metabolism. It has a molecular weight of 252.31 g/mol and ≥95% purity .

- 3-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS: 96546-38-2): Lacks the amino linker, featuring a direct phenyl substitution at the 3-position.

- Compound 4i (from ): Contains a coumarin-3-yl and pyrimidinone substituent, significantly increasing molecular complexity. The coumarin group may confer fluorescence properties or enhanced binding to serine proteases .

Key Structural Differences

| Compound | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Phenylamino | C₁₃H₁₅N₃O | 229.28 | Hydrogen-bond donor capability |

| 1-(4-Cyclopropylphenyl)-... | 4-Cyclopropylphenyl | C₁₆H₁₆N₂O | 252.31 | Enhanced metabolic stability |

| 3-Phenyl-... (CAS: 96546-38-2) | Phenyl | C₁₃H₁₂N₂O | 212.25 | Reduced polarity |

| Compound 4i | Coumarin-pyrimidinone | C₂₉H₂₄N₆O₃ | 504.54 | Extended π-system for binding |

Solubility and Stability

- Water Solubility: Tetrahydroindazoles with polar substituents (e.g., carboxylic acids in Compound 54) exhibit higher aqueous solubility (>100 µM at pH 7.4) compared to the target compound, which is predicted to have moderate solubility (~10–50 µM) due to its phenylamino group .

- Stability: The cyclopropylphenyl analog (CAS: 2288709-09-9) may show superior stability under physiological conditions compared to the phenylamino derivative, as aromatic amines are prone to oxidation .

Data Tables

Table 1: Physicochemical Properties

| Compound | Purity (%) | Solubility (µM, pH 7.4) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | N/A | ~30 | 2.5 |

| 1-(4-Cyclopropylphenyl)-... | ≥95 | ~20 | 3.1 |

| Compound 54 | ≥98 | >100 | 1.8 |

生物活性

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS number 105543-87-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit promising antiviral activities. For instance, derivatives of imidazole and thiazolidinone have shown significant inhibition against various viral strains, suggesting that indazole derivatives could also possess similar properties. The mechanism often involves the inhibition of viral enzymes or interference with viral replication pathways .

Anticancer Activity

Research has demonstrated that indazole derivatives can induce apoptosis in cancer cells. A study highlighted that compounds similar to this compound showed cytotoxic effects against several cancer cell lines. For example, compounds were tested against gastric adenocarcinoma cells (MKN-45), revealing higher toxicity compared to conventional chemotherapeutics like Paclitaxel .

The biological effects of this compound are believed to be mediated through several pathways:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival .

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions using substituted hydrazines and ketones under acidic or basic conditions. For example, Guo et al. describe a method using substituted phenylhydrazines and cyclohexenone derivatives, followed by purification via column chromatography (solvents: EtOAc/hexane gradients) and structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . Key intermediates are characterized for regioselectivity, with emphasis on the indazole ring’s tautomeric stability.

| Key Synthetic Steps | Analytical Techniques |

|---|---|

| Cyclization with phenylhydrazine | -NMR (δ 6.8–7.4 ppm, aromatic protons) |

| Purification via column chromatography | HRMS (e.g., m/z 228 [M+H] for methyl-substituted derivatives) |

| Solubility optimization (pH 7.4 buffer) | UV-Vis spectroscopy (λ = 254 nm) |

Q. How is the solubility and stability of this compound assessed in physiological conditions?

- Methodological Answer : Kinetic solubility is measured using phosphate-buffered saline (PBS, pH 7.4) with agitation via automated systems (e.g., TECAN IVO). Stability studies employ HPLC-MS to monitor degradation products under varying temperatures (25°C vs. 37°C) and oxidation stressors (e.g., HO) . For example, derivatives with electron-withdrawing groups on the phenyl ring show improved solubility (>50 μM) compared to electron-donating analogs .

Advanced Research Questions

Q. What structural modifications enhance the inhibitory activity of this compound against dihydroorotate dehydrogenase (DHODH), and how are conflicting SAR data resolved?

- Methodological Answer : Substituents on the phenylamino group significantly affect DHODH inhibition. Methyl groups at the ortho position (e.g., compound 15 ) increase potency (IC = 0.8 μM) compared to meta or para analogs, likely due to steric effects and improved binding to the enzyme’s hydrophobic pocket . Contradictions in activity data may arise from assay conditions (e.g., enzyme source: human vs. bacterial DHODH) or cell permeability differences. Resolving these requires orthogonal assays, such as cellular uridine rescue experiments to confirm target engagement .

| Substituent | Position | IC (μM) | Rationale |

|---|---|---|---|

| -CH | ortho | 0.8 | Enhanced hydrophobic interactions |

| -Cl | para | 2.5 | Reduced solubility |

| -OCH | meta | 5.1 | Electron donation destabilizes binding |

Q. How do crystallographic or docking studies explain the binding mode of this compound to DHODH?

- Methodological Answer : X-ray crystallography of DHODH co-crystallized with tetrahydroindazole derivatives reveals hydrogen bonding between the indazolone carbonyl and Arg136, while the phenylamino group occupies a hydrophobic cleft near Leu172. Molecular dynamics simulations further show that methyl substituents reduce conformational flexibility, stabilizing the bound state . Discrepancies between docking scores and experimental IC values often stem from solvation effects, which are addressed using free-energy perturbation (FEP) calculations .

Q. What strategies mitigate off-target effects observed in cellular assays (e.g., cytotoxicity in non-cancer cells)?

- Methodological Answer : Counter-screening against related enzymes (e.g., xanthine oxidase) and primary human cell lines (e.g., hepatocytes) identifies selectivity gaps. For example, replacing the phenylamino group with a coumarin moiety reduces off-target kinase inhibition by >50% while retaining DHODH activity . Metabolite identification via LC-MS/MS (e.g., glutathione adducts) further clarifies metabolic pathways contributing to toxicity .

Q. How are discrepancies in pharmacokinetic (PK) data between rodent models and human microsomes addressed?

- Methodological Answer : Interspecies differences in cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) are evaluated using liver microsomal stability assays. For instance, compounds with high clearance in mice but stability in human microsomes are optimized by introducing fluorine atoms to block oxidative metabolism . Physiologically based pharmacokinetic (PBPK) modeling predicts human PK profiles, validated via cassette dosing in transgenic CYP-humanized mice .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。